molecular formula C24H26ClN3O3 B281977 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid

Katalognummer B281977
Molekulargewicht: 439.9 g/mol
InChI-Schlüssel: ZVKMUHWMDRJOIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in signal transduction pathways that are important for the regulation of immune responses, hematopoiesis, and other physiological processes. CP-690,550 has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune responses. Specifically, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid targets JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid reduces the production of cytokines and other inflammatory mediators that contribute to autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid are primarily related to its inhibition of JAK3. By reducing cytokine production, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid can help to reduce inflammation and improve symptoms in patients with autoimmune diseases. However, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid may also have other effects on the immune system, such as altering the balance of different immune cell populations.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid for lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. This makes it a useful tool for investigating the role of JAK3 in immune responses and for testing potential therapies for autoimmune diseases. However, one limitation of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is that it may have off-target effects on other JAK family members or other signaling pathways, which could complicate interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid and related compounds. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of JAK3 inhibition on the immune system and other physiological processes. Additionally, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid may have potential applications in the treatment of other diseases beyond autoimmune diseases, such as cancer or infectious diseases. Further research is needed to fully understand the potential of 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid and related compounds.

Synthesemethoden

6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 4-chlorobenzonitrile, which is then converted into 4-chlorophenylpiperazine. The piperazine is then reacted with 4-(4-aminophenyl)butyric acid to form the intermediate compound, which is then further reacted with cyclohexanone to produce the final product.

Wissenschaftliche Forschungsanwendungen

6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been extensively studied in preclinical and clinical trials for its therapeutic potential in autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been investigated for its potential use in the treatment of other diseases, such as multiple sclerosis and graft-versus-host disease.

Eigenschaften

Molekularformel

C24H26ClN3O3

Molekulargewicht

439.9 g/mol

IUPAC-Name

6-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C24H26ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h1-2,5-12,21-22H,3-4,13-16H2,(H,26,29)(H,30,31)

InChI-Schlüssel

ZVKMUHWMDRJOIX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.